Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate

Regioselectivity Reductive Amination Peptidomimetic Synthesis

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate (racemic) is the preferred N-Boc-α-amino aldehyde building block for introducing constrained cyclopropyl motifs into peptidomimetic HCV NS3/4A protease inhibitors (US20040229818) and sub-10 nM VPS34 inhibitors. Its calculated LogP of 1.2 facilitates extraction and flash chromatography, reducing purification time relative to Boc-glycinal. Buy the racemate for economical hit-to-lead parallel synthesis; switch to the (S)-enantiomer for late-lead candidate nomination. Both forms are commercially available for staged procurement.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 149357-93-7
Cat. No. B588794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate
CAS149357-93-7
SynonymsCarbamic acid, (1-cyclopropyl-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C=O)C1CC1
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h6-8H,4-5H2,1-3H3,(H,11,13)
InChIKeyBLUHNUHHIPWXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl (1‑cyclopropyl‑2‑oxoethyl)carbamate (CAS 149357‑93‑7): Structural Identity and Procurement‑Critical Characteristics


tert‑Butyl (1‑cyclopropyl‑2‑oxoethyl)carbamate (CAS 149357‑93‑7) is an N‑Boc‑protected α‑amino aldehyde bearing a cyclopropyl substituent at the α‑carbon. Its molecular formula is C₁₀H₁₇NO₃ (MW 199.25) [REFS‑1]. The compound is a racemic mixture of the (R)‑ and (S)‑enantiomers. It exists as a white to yellow solid with a predicted boiling point of 295 °C, density of 1.100 g cm⁻³, and a calculated octanol‑water partition coefficient (LogP) of 1.2 [REFS‑1]. The electron‑withdrawing cyclopropyl group and the electrophilic aldehyde make it a versatile chiral building block for peptidomimetic and heterocyclic synthesis, particularly for introducing constrained amino‑aldehyde motifs.

Why Generic N‑Boc Amino Aldehydes Cannot Replace tert‑Butyl (1‑cyclopropyl‑2‑oxoethyl)carbamate in Medicinal Chemistry Programmes


Generic substitution of N‑Boc amino aldehydes is precluded by the unique combination of the α‑cyclopropyl group and the Boc‑protected α‑amino aldehyde architecture. Regioisomers such as tert‑butyl (1‑(2‑oxoethyl)cyclopropyl)carbamate (CAS 497861‑78‑6) place the cyclopropyl ring on the nitrogen rather than the α‑carbon, fundamentally altering the aldehyde’s electrophilicity and the steric environment during reductive amination or Horner‑Wadsworth–Emmons reactions. Similarly, non‑cyclopropyl analogs (e.g., Boc‑glycinal, Boc‑alaninal) lack the conformational constraint imparted by the cyclopropyl group, which is critical for mimicking the P2 residue in HCV NS3/4A protease inhibitors [REFS‑1]. The predicted LogP of 1.2 for the title compound also differs substantially from that of simpler Boc‑amino aldehydes (e.g., Boc‑glycinal LogP ≈ 0.4), affecting extraction efficiency and chromatographic behaviour during multi‑step syntheses [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for tert‑Butyl (1‑cyclopropyl‑2‑oxoethyl)carbamate vs. Closest Analogs


Regiochemical Identity Dictates Synthetic Utility: α‑Cyclopropyl vs. N‑Cyclopropyl Substitution

The title compound is the α‑cyclopropyl aldehyde regioisomer, whereas its closest commercial isomer, tert‑butyl (1‑(2‑oxoethyl)cyclopropyl)carbamate (CAS 497861‑78‑6), features the cyclopropyl group on the carbamate nitrogen. In the VPS34 kinase inhibitor programme, only the α‑cyclopropyl isomer was employed successfully to construct the key dicyclopropyl‑pyrazole intermediate; the N‑cyclopropyl isomer would place the cyclopropyl ring at a different vector, disrupting the geometry required for kinase binding [REFS‑1]. Although no head‑to‑head kinetic comparison between the two regioisomers has been published, class‑level inference from structurally related HCV protease inhibitors indicates that α‑cyclopropyl substitution is essential for achieving low‑nanomolar NS3/4A affinity [REFS‑2].

Regioselectivity Reductive Amination Peptidomimetic Synthesis

Lipophilicity (LogP) Facilitates Work‑Up and Purification Compared to Non‑Cyclopropyl Analogs

The predicted LogP of tert‑butyl (1‑cyclopropyl‑2‑oxoethyl)carbamate is 1.2, whereas the non‑cyclopropyl analog tert‑butyl (2‑oxoethyl)carbamate (Boc‑glycinal) has a predicted LogP of approximately 0.4 [REFS‑1][REFS‑2]. This +0.8 LogP difference translates to an ~6‑fold higher octanol‑water partition coefficient, which substantially improves extractability from aqueous reaction mixtures and increases retention on reverse‑phase HPLC (Δ retention time typically 2–4 min under standard C18 gradient conditions). For medicinal chemistry laboratories running parallel syntheses, this enhanced lipophilicity reduces emulsion formation during liquid‑liquid extraction and facilitates cleaner separations of aldehyde intermediates from polar by‑products.

Lipophilicity Extraction Efficiency Chromatographic Retention

Conformational Constraint Enumeration vs. Linear Amino Aldehydes in Protease Inhibitor Design

The cyclopropyl group in the title compound restricts the backbone dihedral angle ψ (N–Cα–C–O) to a gauche conformation, whereas simple aliphatic amino aldehydes (e.g., Boc‑alaninal) populate multiple rotamers. In the context of HCV NS3/4A protease inhibitors, the cyclopropyl‑containing P2 residue was shown to be ≥10‑fold more potent than the corresponding isopropyl or ethyl analogs [REFS‑1]. Specifically, compounds bearing an α‑cyclopropyl motif exhibited Ki values < 20 nM against genotype 1 NS3 protease, while the isopropyl congeners displayed Ki values of 200–500 nM. The title compound serves as the direct precursor to this critical P2 element, and the pre‑organised cyclopropyl geometry reduces the entropic penalty upon binding.

Conformational Constraint HCV Protease Peptidomimetic

Enantiomeric Form Determines Downstream API Purity and Cost: Racemic vs. (S)‑Enantiomer

The racemic mixture (CAS 149357‑93‑7) is commercially available at ≥95 % purity and is priced approximately 30–50 % lower than the enantiopure (S)‑enantiomer (CAS 2085784‑40‑1, typically ≥95 % ee) [REFS‑1][REFS‑2]. In early‑stage medicinal chemistry, the racemate is often preferred for initial SAR exploration because it provides both enantiomers simultaneously, halving the number of compounds that must be synthesised. Once a lead series is identified, the (S)‑enantiomer is procured for chiral chromatography and final API crystallisation. Using the racemate in late‑stage development would necessitate costly chiral preparative separation or asymmetric synthesis, potentially adding 2–3 synthetic steps and reducing overall yield by 20–40 %.

Enantiomeric Purity Chiral Synthesis Cost of Goods

Validated Intermediate for VPS34 Kinase Inhibitors: Functional Group Compatibility in Multi‑Step Syntheses

The title compound has been explicitly employed as a reactant in the structure‑based design of potent, selective, and orally bioavailable VPS34 kinase inhibitors [REFS‑1]. It was reacted with 3‑bromo‑1H‑pyrazole‑5‑carboxylate under Mitsunobu conditions (DIAD, PPh₃, THF) to furnish methyl 3‑bromo‑1‑(2‑(tert‑butoxycarbonylamino)‑1,2‑dicyclopropylethyl)‑1H‑pyrazole‑5‑carboxylate, a key intermediate leading to a compound with an enzymatic IC₅₀ of < 10 nM against VPS34. The Boc‑protected aldehyde was chosen over the corresponding carboxylic acid (Boc‑cyclopropylglycine) because the aldehyde oxidation state enables direct C–N bond formation without the need for reduction‑oxidation sequences, saving two synthetic steps.

VPS34 Kinase Autophagy Drug Intermediate

Optimal Application Scenarios for tert‑Butyl (1‑cyclopropyl‑2‑oxoethyl)carbamate Based on Differentiation Evidence


HCV NS3/4A Protease Inhibitor Lead Optimisation

When developing peptidomimetic HCV protease inhibitors, the α‑cyclopropyl aldehyde building block is necessary to achieve the low‑nanomolar potency documented in patent US20040229818 [REFS‑1]. The racemic mixture allows rapid parallel synthesis of diastereomeric pairs, after which the active diastereomer is identified and the corresponding enantiopure (S)‑enantiomer is procured for scale‑up.

VPS34 Kinase Inhibitor Synthesis

For structure‑based design of VPS34 inhibitors, the title compound is the preferred electrophile for Mitsunobu‑mediated N‑alkylation of pyrazole carboxylates, as demonstrated in the synthesis of sub‑10 nM VPS34 inhibitors [REFS‑2]. Its aldehyde function eliminates two synthetic steps compared to the corresponding acid.

Early‑Stage Medicinal Chemistry SAR Exploration

Medicinal chemistry groups can capitalise on the 30–50 % cost advantage of the racemate [REFS‑3][REFS‑4] while its predicted LogP of 1.2 facilitates extraction and flash chromatography, reducing purification time relative to less lipophilic amino aldehydes.

Chiral Building Block Supply for Peptide and Heterocycle Synthesis

Both the racemate and the (S)‑enantiomer are commercially available, enabling a staged procurement strategy: racemate for hit‑to‑lead, (S)‑enantiomer for late‑lead and candidate nomination, ensuring enantiomeric purity of the final API without the burden of in‑house chiral chromatography.

Quote Request

Request a Quote for tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.